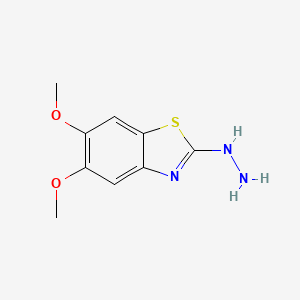

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

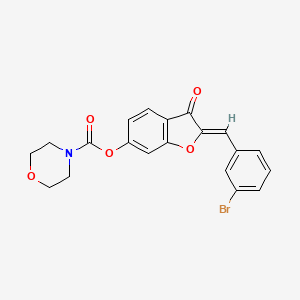

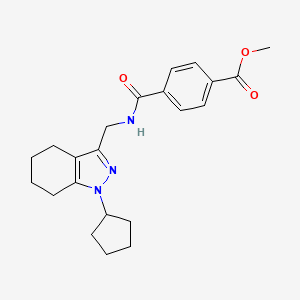

“2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole” is a chemical compound with the IUPAC name (2Z)-5,6-dimethoxy-1,3-benzothiazol-2 (3H)-one hydrazone . It has a molecular weight of 225.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O2S/c1-13-6-3-5-8(4-7(6)14-2)15-9(11-5)12-10/h3-4H,10H2,1-2H3,(H,11,12) . This code provides a textual representation of the molecule’s structure, including the positions of atoms and the connectivity between them.Physical And Chemical Properties Analysis

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole is a slightly yellow to beige-green crystalline powder . It has a molecular weight of 225.27 .科学的研究の応用

Analytical Chemistry Applications

"2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole" and its derivatives have been explored as precolumn fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). For example, a study by Saito et al. (1995) synthesized a unique acid hydrazide characterized by the benzothiazole structure conjugated to an oxazoline moiety. This compound significantly enhanced the sensitivity and separability of carboxylic acids in HPLC, demonstrating its potential for rapid assays of these compounds within 20 minutes. The method was applied to determine fatty acids in human sera, showing its utility in biochemistry and medical diagnostics (Saito, Ushijima, Sasamoto, Ohkura, & Ueno, 1995).

Similarly, Masatoshi et al. (1995) found "5,6-Dimethoxy-2-(4′-Hydrazinocarbonylphenyl)benzothlazole" to be a highly sensitive and stable fluorescence derivatization reagent for carboxylic acids in liquid chromatography. The reagent demonstrated excellent reactivity with various saturated and unsaturated fatty acids, producing fluorescent derivatives that could be separated on a reversed-phase column and detected spectrofluorimetrically. This work highlights the compound's importance in enhancing detection limits and reproducibility in the analysis of fatty acids (Masatoshi, Hara, & Obata, 1995).

Materials Science

In the field of materials science, "2-hydrazino-6-methyl-benzothiazole" has been investigated as an effective corrosion inhibitor for mild steel in acidic solutions, showcasing its potential in industrial applications to protect metals against corrosion. This study by Ajmal, Mideen, and Quraishi (1994) demonstrated that the compound acts as a cathodic inhibitor in hydrochloric acid and a mixed inhibitor in sulfuric acid, significantly reducing hydrogen permeation through mild steel surfaces. These findings suggest the compound's utility in enhancing the durability and longevity of metals used in various industrial contexts (Ajmal, Mideen, & Quraishi, 1994).

Biochemistry and Drug Discovery

The applications of "2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole" extend into biochemistry and drug discovery, where its derivatives have been explored for their antimicrobial and antiparasitic properties. For instance, the synthesis of novel benzothiazole derivatives has been undertaken to assess their potential as antimicrobial and antiparasitic agents, demonstrating reasonable activities against specific nematodes and schistosomes. This area of research is critical for developing new drugs and treatments for infectious diseases, contributing to public health and medical science advancements (Mahran, El-Nassry, Allam, & El-Zawawy, 2003).

作用機序

Mode of Action

It is known that hydrazine derivatives can form condensation products with various compounds . This suggests that 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole may interact with its targets through a similar mechanism, leading to changes in the target molecules .

Biochemical Pathways

The compound’s potential to form condensation products suggests it may influence a variety of biochemical processes

Result of Action

Given the compound’s potential to form condensation products, it may induce changes in the structure and function of its target molecules .

特性

IUPAC Name |

(5,6-dimethoxy-1,3-benzothiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-13-6-3-5-8(4-7(6)14-2)15-9(11-5)12-10/h3-4H,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAWLKKWAHXULG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NN)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2992091.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2992092.png)

![4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2992097.png)